Fast Blue B Salt
Overview
Description
3,3’-Dimethoxybiphenyl-4,4’-di(diazonium) zinc chloride: is an organic compound with the chemical formula Zn(C14H12N2O2)2. This compound is primarily utilized in scientific research for tissue staining, where it acts as a diazonium salt that can couple with various tissue components, particularly proteins and carbohydrates, to create a visible color under a microscope.
Mechanism of Action
Fast Blue B Salt, also known as 3,3’-Dimethoxybiphenyl-4,4’-di(diazonium) zinc chloride or 4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium;dichlorozinc;dichloride, is a diazo dye known for its vibrant blue hue and is primarily utilized in biochemical assays .
Target of Action
The primary targets of this compound are enzymes such as acetylcholinesterase , α-glucosidase , and β-glucosidase . These enzymes play crucial roles in various biological processes. For instance, acetylcholinesterase is involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.
Mode of Action
This compound acts as a chromogenic substrate in enzymatic activity assays . The specific mechanism of action involves its coupling with an appropriate substrate that, when cleaved by the enzyme of interest, produces a colored precipitate . For example, acetylcholinesterase converts 1-naphthyl acetate to 1-naphthol, which reacts with this compound to form a purple-colored diazonium dye .
Biochemical Pathways
This compound is extensively used in histochemical staining, which allows researchers to visualize areas of enzyme activity under a microscope . This provides insights into the distribution and localization of enzymes within different tissue types and can help elucidate the roles of specific enzymes in various biological processes and diseases.
Pharmacokinetics
Its solubility in water is approximately 1 mg/ml , which could influence its bioavailability and distribution in biological systems.
Result of Action
The result of this compound’s action is the formation of a colored precipitate that is visibly detectable . This color change allows for the localization of enzymatic activity within tissues or cellular samples, contributing to a deeper understanding of cellular functions and their implications in broader biological contexts .
Action Environment
The action of this compound can be influenced by environmental factors such as pH, temperature, and the presence of other substances. For instance, its storage temperature is recommended to be 2-8°C . .
Biochemical Analysis
Biochemical Properties
Fast Blue B Salt is used for the determination of acetylcholinesterase activity . Acetylcholinesterase converts 1-naphthyl acetate to 1-naphthol, which reacts with this compound to form a purple-colored diazonium dye . Similarly, this compound is also used for α- and β-glucosidase activity .
Cellular Effects
This compound is extensively used in histochemical staining . It enables researchers to visualize areas of enzyme activity under a microscope, providing insights into the distribution and localization of enzymes within different tissue types . This is particularly useful in studies related to enzyme expression patterns, which can help elucidate the roles of specific enzymes in various biological processes and diseases .
Molecular Mechanism
The specific mechanism of action of this compound involves its coupling with an appropriate substrate that, when cleaved by the enzyme of interest, typically alkaline phosphatase, produces a colored precipitate . This precipitate is then visibly detectable, rendering this compound an effective tool for localizing enzymatic activity within tissues or cellular samples .
Temporal Effects in Laboratory Settings
It is known that this compound is used in various assays, suggesting that it is stable under typical laboratory conditions .
Metabolic Pathways
This compound is involved in the metabolic pathways of acetylcholinesterase and α- and β-glucosidase . These enzymes interact with this compound during their respective biochemical reactions .
Subcellular Localization
Given its use in histochemical staining, it is likely that this compound can localize to areas of enzyme activity within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dimethoxybiphenyl-4,4’-di(diazonium) zinc chloride involves the diazotization of 3,3’-dimethoxybiphenyl-4,4’-diamine. The reaction typically requires an acidic medium, such as hydrochloric acid, and a nitrosating agent like sodium nitrite. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale diazotization reactions under controlled conditions to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Dimethoxybiphenyl-4,4’-di(diazonium) zinc chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides or hydroxides.
Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like potassium iodide or copper(I) chloride are commonly used.
Coupling Reactions: Phenols or aromatic amines in an alkaline medium are typical reagents.
Major Products:
Substitution Reactions: Products include halogenated biphenyls or hydroxylated biphenyls.
Coupling Reactions: Azo dyes are the major products formed.
Scientific Research Applications
Chemistry: In chemistry, 3,3’-Dimethoxybiphenyl-4,4’-di(diazonium) zinc chloride is used in the synthesis of azo dyes, which are important for coloring textiles, plastics, and other materials.
Biology: The compound is extensively used for tissue staining in biological research. It helps in differentiating various cell types and structures within tissues, facilitating the visualization and analysis of biological samples.
Medicine: While not used directly in therapeutic applications, it aids in medical research by staining tissues to study cellular structures and disease pathology.
Industry: In the industrial sector, it is used in the production of dyes and pigments.
Comparison with Similar Compounds
3,3’-Dimethoxybiphenyl-4,4’-diamine: This is the precursor in the synthesis of the diazonium compound.
Fast Blue B Base: Another diazonium compound used for similar staining purposes.
Uniqueness: 3,3’-Dimethoxybiphenyl-4,4’-di(diazonium) zinc chloride is unique due to its specific staining properties and its ability to form stable diazonium salts, which are essential for its applications in scientific research .
Properties
IUPAC Name |
4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium;dichlorozinc;dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2.4ClH.Zn/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2;;;;;/h3-8H,1-2H3;4*1H;/q+2;;;;;+2/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPKNJIWDULNQH-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl4N4O2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14263-94-6 | |
Record name | 4,4′-Bi[2-methoxybenzenediazonium] tetrachlorozincate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14263-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1'-Biphenyl]-4,4'-bis(diazonium), 3,3'-dimethoxy-, (T-4)-tetrachlorozincate(2-) (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3'-dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.669 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Fast Blue B Salt reacts with phenolic compounds found in cannabinoids, such as Δ9-tetrahydrocannabinol (THC), cannabidiol (CBD), and cannabinol (CBN), resulting in a characteristic color change. This color change forms the basis for detecting these compounds in various matrices. [, , , ]
A: this compound reacts with a variety of phenolic compounds, including those found in plants. This reactivity is not limited to cannabinoids. For example, this compound has been used to detect phenolic compounds in Aloe exudates [], to study polyphenols in Norway spruce buds [], and to analyze aminoglycoside concentration in blood plasma [, , ].
ANone: The molecular formula of this compound is C14H14Cl2N4O2Zn. Its molecular weight is 398.56 g/mol.
A: this compound is sensitive to moisture and light. It should be stored in a cool, dry place, protected from light, to ensure its stability. []
A: While this compound-based field tests for marijuana exist [], their reliability depends on several factors, including reagent storage and handling. Environmental factors like moisture and light can degrade this compound, potentially leading to inaccurate results.
A: this compound is used as a coupling agent in enzyme assays that measure the activity of enzymes like esterases, lipases, and acetylcholinesterases. In these assays, the enzyme acts on a substrate to release a product that then reacts with this compound to produce a colored compound. The intensity of the color is proportional to the enzyme activity. [, , , , , , ]
A: this compound is used in enzyme inhibition-based methods for detecting organophosphorus pesticide residues. These pesticides inhibit esterase activity. A decrease in color development after reaction with this compound indicates the presence of these pesticides. [, ]
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